molecular formula C20H19N3O3S B2851469 2-[3'-(3,4-Dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide CAS No. 894557-57-4

2-[3'-(3,4-Dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide

Cat. No.: B2851469
CAS No.: 894557-57-4
M. Wt: 381.45
InChI Key: LICUUESUVJOOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals, and a thiazolidine ring, which is a type of heterocyclic compound. The presence of these functional groups suggests that this compound could have interesting biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole and thiazolidine rings in separate steps, followed by their connection via a spiro linkage. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and thiazolidine rings would likely contribute to the compound’s rigidity, while the various substituents could influence its reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the indole and thiazolidine rings, as well as the various substituents. For example, the indole ring might undergo electrophilic substitution reactions, while the thiazolidine ring could be involved in nucleophilic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the overall charge distribution could influence properties like solubility, melting point, and stability .

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Studies on drugs like Mirabegron (a β3-adrenoceptor agonist) highlight the importance of understanding the absorption, metabolism, and excretion of pharmaceutical compounds. Mirabegron's study provides a template for how compounds with complex structures are investigated to ensure their efficacy and safety. These investigations typically involve identifying metabolites and understanding the drug's behavior in the human body, crucial for any potential applications of complex molecules like the one (Takusagawa et al., 2012).

Toxicokinetics and Biomarkers

Research on compounds such as N,N-dimethylacetamide underscores the significance of toxicokinetic studies and the identification of biomarkers for occupational exposure. These studies aim to understand how substances are processed in the body and to identify markers that can indicate exposure levels, which is critical for ensuring workplace safety and establishing exposure limits. The discovery of new biomarkers, such as S-(acetamidomethyl)mercapturic acid (AMMA) for DMA, showcases the evolving nature of research in detecting and monitoring exposure to chemicals (Princivalle, Pasini, & Perbellini, 2010).

Chemosensitivity Assays

The MTT assay's application in evaluating the effectiveness of chemotherapy drugs against cancers such as colorectal cancer illustrates how in vitro tests can predict patient responses to treatments. Such assays help tailor chemotherapy regimens to individual patients, potentially improving outcomes by selecting drugs that the cancer cells are most sensitive to. This approach, applying personalized medicine principles, could be relevant for future research involving the compound , especially in oncology (Kabeshima et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to assess its effects on various biological targets .

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-12-7-8-14(9-13(12)2)23-18(25)11-27-20(23)15-5-3-4-6-16(15)22(19(20)26)10-17(21)24/h3-9H,10-11H2,1-2H3,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICUUESUVJOOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.